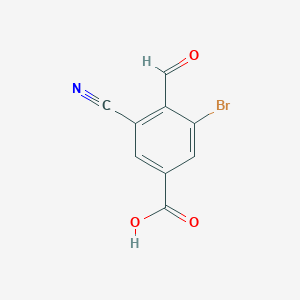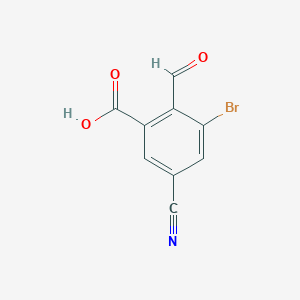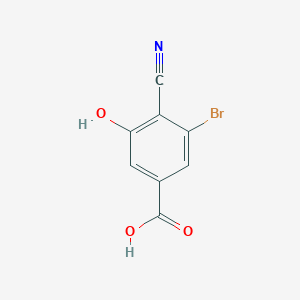
3-Bromo-5-cyano-4-formylbenzoic acid
Vue d'ensemble
Description
3-Bromo-5-cyano-4-formylbenzoic acid (3-BC4FBA) is a synthetic organic molecule that has been studied for its potential applications in scientific research. It is a member of the family of benzoic acids, which are compounds that contain a carboxylic acid group (-COOH) and a benzene ring. 3-BC4FBA has been found to have a variety of biochemical and physiological effects, and has been used in various laboratory experiments.
Applications De Recherche Scientifique
3-Bromo-5-cyano-4-formylbenzoic acid has been studied for its potential applications in scientific research. It has been used as a reagent to study the structure and reactivity of proteins, as a fluorescent probe to study the binding of ligands to proteins, and as an inhibitor of enzymes involved in the metabolism of drugs. It has also been used to study the structure and function of the cell membrane and to study the interaction of drugs with receptors in the body.
Mécanisme D'action
3-Bromo-5-cyano-4-formylbenzoic acid has been found to interact with proteins and other biomolecules in a variety of ways. It has been found to form covalent bonds with proteins, to bind to proteins through hydrogen bonding, and to interact with proteins through hydrophobic interactions. It has also been found to interact with other biomolecules such as DNA, RNA, and lipids.
Biochemical and Physiological Effects
3-Bromo-5-cyano-4-formylbenzoic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in drug metabolism, to inhibit the growth of bacteria, and to inhibit the activity of certain hormones. It has also been found to have anti-inflammatory and anti-cancer properties, and to have an effect on the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Bromo-5-cyano-4-formylbenzoic acid in laboratory experiments include its low toxicity, its ease of synthesis, and its ability to interact with a variety of proteins and other biomolecules. The limitations of using 3-Bromo-5-cyano-4-formylbenzoic acid in laboratory experiments include its instability in the presence of light and air, its potential to form toxic byproducts, and its potential to cause allergic reactions.
Orientations Futures
The potential future directions for 3-Bromo-5-cyano-4-formylbenzoic acid include further research into its biochemical and physiological effects, its potential applications in drug development, and its potential applications in biotechnology. Additionally, further research could be done to develop more efficient and cost-effective methods of synthesizing 3-Bromo-5-cyano-4-formylbenzoic acid and to develop more stable forms of the molecule.
Propriétés
IUPAC Name |
3-bromo-5-cyano-4-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO3/c10-8-2-5(9(13)14)1-6(3-11)7(8)4-12/h1-2,4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUALIQWTGQBUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)C=O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-cyano-4-formylbenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















